molecular formula C20H22N4O3 B2657350 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892262-70-3

2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue B2657350
Numéro CAS: 892262-70-3
Poids moléculaire: 366.421
Clé InChI: XFHZIYLPFZYWSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation is a notable application area. This method allows for the creation of various derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, from prop-2-ynyl alpha-ketoesters and alpha-ketoamides, under oxidative carbonylation conditions. These reactions yield products with potential applications in pharmaceuticals and materials science due to their structural diversity and complexity (Bacchi et al., 2005).

Catalytic Reactions for Heterocyclic Derivatives

A three-component, one-pot synthesis method has been developed for the efficient production of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives. This process leverages 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzylamine, aromatic aldehydes, 2-aminoquinoline, or 5-amino-3-methylisoxazole, facilitated by catalytic amounts of p-toluenesulfonic acid or iodine. The theoretical and computational elucidation of the product formation mechanism highlights its importance in developing novel compounds with potential bioactive properties (Guleli et al., 2019).

Chain Extension in Polymer Synthesis

The bulk reaction between carboxy-terminated polyamide-12 (PA12) or carboxy-terminated poly(butane-1,4-diyl adipate) (PBDA) and bisoxazolines like 2,2'-(1,3-phenylene)bis(2-oxazoline) (mbox) or 2,2'-(2,6-pyridylene)bis(2-oxazoline) (pybox) demonstrates the application of heterocyclic compounds in polymer science. This chain-coupling reaction produces high-molar mass polymers with enhanced thermal properties, crucial for developing new materials with specific mechanical and thermal characteristics (Néry et al., 2004).

Antimicrobial Compound Synthesis

The synthesis and evaluation of macrocyclic pentaazapyridine and dipeptide pyridine derivatives, derived from 3,5-bis(N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl))pyridine carboxamide, showcase the antimicrobial application potential of heterocyclic compounds. These synthesized compounds have been tested as antimicrobial agents, indicating the role of heterocyclic chemistry in addressing resistance issues and developing new therapeutic agents (Flefel et al., 2018).

Novel Compound Synthesis for Pharmacological Application

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides represents a significant advancement in creating compounds with potential antinociceptive, anti-inflammatory, and anticonvulsant properties. This synthesis process underscores the crucial role of heterocyclic compounds in developing new drugs and pharmacological agents, offering a pathway to novel treatments for various conditions (Wilhelm et al., 2014).

Propriétés

IUPAC Name

2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-2-3-4-10-24-19(26)16-8-7-15(11-17(16)23-20(24)27)18(25)22-13-14-6-5-9-21-12-14/h5-9,11-12H,2-4,10,13H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZIYLPFZYWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.